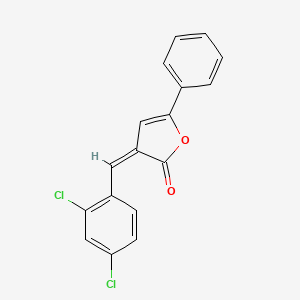![molecular formula C17H16ClF3N4O5 B11690067 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(2-Cloro-4-nitrofenil)amino]etil}[2-nitro-4-(trifluorometil)fenil]amino)etanol es un compuesto orgánico complejo caracterizado por la presencia de grupos cloro, nitro y trifluorometil unidos a un anillo aromático
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({2-[(2-Cloro-4-nitrofenil)amino]etil}[2-nitro-4-(trifluorometil)fenil]amino)etanol típicamente implica reacciones orgánicas de múltiples pasos. El paso inicial a menudo incluye la nitración de un compuesto aromático para introducir grupos nitro. Los pasos subsiguientes pueden implicar halogenación para introducir el grupo cloro y la formación de enlaces de amina a través de reacciones de sustitución nucleofílica.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como recristalización, destilación y cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-({2-[(2-Cloro-4-nitrofenil)amino]etil}[2-nitro-4-(trifluorometil)fenil]amino)etanol sufre varias reacciones químicas, que incluyen:
Oxidación: Los grupos nitro se pueden reducir a aminas usando agentes reductores como gas hidrógeno en presencia de un catalizador.
Reducción: El compuesto se puede oxidar para formar los óxidos correspondientes.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, catalizador de paladio sobre carbono (Pd/C).
Reducción: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Sustitución: Hidróxido de sodio (NaOH), terc-butóxido de potasio (KOtBu).
Principales productos formados
Oxidación: Aminas.
Reducción: Óxidos.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-({2-[(2-Cloro-4-nitrofenil)amino]etil}[2-nitro-4-(trifluorometil)fenil]amino)etanol tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a su estructura química única.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-({2-[(2-Cloro-4-nitrofenil)amino]etil}[2-nitro-4-(trifluorometil)fenil]amino)etanol involucra su interacción con objetivos moleculares y vías específicas. Los grupos nitro y cloro pueden interactuar con proteínas y enzimas celulares, potencialmente inhibiendo su función. El compuesto también puede inducir estrés oxidativo en las células, lo que lleva a la muerte celular. Los objetivos y vías moleculares exactos involucrados todavía están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-4-nitrofenol: Comparte los grupos cloro y nitro pero carece de los grupos trifluorometil y etanol.
4-Nitrofenol: Contiene el grupo nitro pero carece de los grupos cloro y trifluorometil.
2-Nitro-4-(trifluorometil)fenol: Contiene los grupos nitro y trifluorometil pero carece del grupo cloro.
Unicidad
2-({2-[(2-Cloro-4-nitrofenil)amino]etil}[2-nitro-4-(trifluorometil)fenil]amino)etanol es único debido a la combinación de grupos cloro, nitro y trifluorometil en su estructura. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H16ClF3N4O5 |
|---|---|
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
2-[N-[2-(2-chloro-4-nitroanilino)ethyl]-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C17H16ClF3N4O5/c18-13-10-12(24(27)28)2-3-14(13)22-5-6-23(7-8-26)15-4-1-11(17(19,20)21)9-16(15)25(29)30/h1-4,9-10,22,26H,5-8H2 |
Clave InChI |
FHZDBTLOVDFBCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)

![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)

![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690088.png)
